molecular formula C11H9BrF5N B8155653 1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine

1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine

Cat. No.: B8155653
M. Wt: 330.09 g/mol
InChI Key: UMPPCZLLSHBSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoroazetidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-(trifluoromethyl)benzyl alcohol to form 2-bromo-5-(trifluoromethyl)benzyl bromide . This intermediate is then reacted with 3,3-difluoroazetidine under suitable conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine is unique due to the combination of the azetidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic agents.

Properties

IUPAC Name

1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-3,3-difluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF5N/c12-9-2-1-8(11(15,16)17)3-7(9)4-18-5-10(13,14)6-18/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPPCZLLSHBSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)C(F)(F)F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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